2-Formyl-4-iodo-benzo[b]thiophene is a compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds containing a fused benzene and thiophene ring. This specific compound features a formyl group (-CHO) and an iodine atom at the 4-position of the benzo[b]thiophene structure. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active molecules.
The synthesis and characterization of 2-formyl-4-iodo-benzo[b]thiophene can be traced through various synthetic methodologies reported in the literature. Notably, many derivatives of benzo[b]thiophenes have been synthesized using palladium-catalyzed reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic molecules .
2-Formyl-4-iodo-benzo[b]thiophene can be classified as:
The synthesis of 2-formyl-4-iodo-benzo[b]thiophene can be achieved through several methods, primarily involving palladium-catalyzed coupling reactions.
The synthesis typically involves:
Key structural data includes:
2-Formyl-4-iodo-benzo[b]thiophene can participate in various chemical reactions due to its electrophilic formyl group and nucleophilic thiophene ring:
Reactions typically require specific conditions:
The mechanism by which 2-formyl-4-iodo-benzo[b]thiophene acts can vary depending on its application:
Studies indicate that modifications on the benzo[b]thiophene scaffold can significantly impact biological activity, making structure–activity relationship analyses crucial for drug development .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy (NMR, IR) and chromatography for purity assessment.
2-Formyl-4-iodo-benzo[b]thiophene has several applications in scientific research:
Benzo[b]thiophene, a bicyclic heterocycle featuring fused benzene and thiophene rings, has evolved from a structural curiosity to a cornerstone of medicinal chemistry. Early isolation from coal tar and natural sources like coffee beans revealed its inherent stability and electronic properties, sparking interest in synthetic applications [1] [6]. The scaffold’s rise to prominence began with the serendipitous discovery of Raloxifene (a 2-arylbenzo[b]thiophene), which received United States Food and Drug Administration approval in 1997 as a selective estrogen receptor modulator for osteoporosis treatment. This breakthrough validated benzo[b]thiophene’s capacity for targeted biological interactions and spurred systematic exploration of its pharmacophoric potential [3] [6].
Subsequent decades witnessed strategic diversification. Zileuton, a 1996-approved asthma therapeutic, exploits the benzo[b]thiophene core to inhibit 5-lipoxygenase, thereby suppressing leukotriene synthesis [6]. Concurrently, antifungal agent Sertaconazole incorporated a chlorinated benzo[b]thiophene subunit, enhancing membrane penetration in topical formulations. These clinical successes underscored the scaffold’s versatility across therapeutic areas—spanning endocrine regulation, anti-inflammation, and antimicrobial action—driven by its balanced lipophilicity, metabolic stability, and tunable electronic profile [3] [5].
Table 1: Clinically Significant Benzo[b]thiophene Derivatives | Compound | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Raloxifene | Osteoporosis (SERM) | 2-(4-Hydroxyphenyl)-6-hydroxy substitution | |
Zileuton | Asthma (5-Lipoxygenase inhibitor) | N-Hydroxyurea at position 2 | |
Sertaconazole | Topical antifungal | 5,7-Dichloro substitution | |
Arzoxifene (pipeline) | Breast cancer (SERD) | Basic side chain at 2-position |
Recent research focuses on leveraging this pharmacophore for challenging targets, including amyloid-beta aggregates in Alzheimer’s disease (e.g., benzothiophene-based imaging probes) and multi-drug-resistant pathogens. This trajectory highlights the scaffold’s adaptability: minor substitutions profoundly alter target selectivity while retaining core advantages like π-stacking capability and resistance to oxidative metabolism [1] [5].
The bioactivity of benzo[b]thiophene derivatives exhibits exquisite sensitivity to substituent regiochemistry, governed by electronic modulation, steric constraints, and supramolecular packing. Positional isomers—differing only in halogen or methoxy group placement—can display orders-of-magnitude variance in potency, as demonstrated in anti-staphylococcal thiosemicarbazides. Derivatives with meta-trifluoromethylphenyl at the thiosemicarbazide’s position 1 inhibited Staphylococcus aureus at 64 µg/mL, whereas ortho or para analogues exceeded 256 µg/mL, underscoring steric accessibility’s role in target engagement [4].
Crystallographic studies on dichlorinated phenylpyrazinecarboxamides reveal how halogen placement dictates lattice architecture. Ortho/para-dichloro substitution induces novel packing motifs via halogen bonding and C–H···Cl interactions, while meta-dichloro isomers adopt conformations isostructural with monochloro analogues [2]. This packing polymorphism directly influences solubility and dissolution kinetics—critical parameters for oral bioavailability. Similarly, in Schiff bases, proton transfer equilibria (phenol-imine ⇌ keto-amine tautomerism) depend on substituent electronic effects: ortho-methoxy groups favor the keto form via intramolecular hydrogen bonding, altering UV absorption and potentially modulating receptor binding [10].
Electronic effects further manifest in reaction kinetics. Electrophilic iodination occurs preferentially at electron-rich positions (C4/C6) of benzo[b]thiophene, while formylation (via Vilsmeier-Haack or directed metallation) targets position 2 adjacent to the sulfur atom. This regioselectivity arises from sulfur’s +M effect amplifying nucleophilicity at C2, enabling strategic installation of aldehyde handles for conjugation [6] [9]. Consequently, rational design requires computational modeling (e.g., DFT for charge distribution mapping) paired with empirical validation to navigate steric, electronic, and crystal engineering constraints.
2-Formyl-4-iodo-benzo[b]thiophene represents a strategic confluence of orthogonal reactive sites within the benzo[b]thiophene scaffold, engineered to overcome limitations in derivatization efficiency. The formyl group at position 2 provides a versatile electrophile for nucleophilic additions (e.g., forming hydrazones, oximes, or imines) or reductive amination, while the iodo substituent at position 4 enables transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) or halogen exchange [1] [5] [9]. This dual functionality emerged from methodologies addressing prior synthetic bottlenecks:
Traditional benzo[b]thiophene syntheses—like acid-catalyzed cyclization of β-ketosulfides or Pd-catalyzed alkyne carbothiolation—lacked regiocontrol for disubstituted variants. Modern approaches employ ortho-halo aryl aldehydes as linchpins. For instance, ortho-iodobenzaldehydes undergo copper-catalyzed C–S coupling with thioglycolates, forming ethyl benzo[b]thiophene-2-carboxylates. Subsequent iodination (NIS/I₂) selectively functionalizes position 4, exploiting the ring’s inherent electron asymmetry. Finally, carboxylate reduction (DIBAL-H) and oxidation (MnO₂) or direct formylation via directed ortho-metalation (DoM) install the aldehyde [5] [9].
Table 2: Synthetic Applications of 2-Formyl-4-iodo-benzo[b]thiophene | Transformation | Reaction Partners | Products | Utility |
---|---|---|---|---|
Aldehyde modification | Aroylhydrazines | Acylhydrazones | Anti-MRSA agents [5] | |
Cross-coupling | Arylboronic acids | 4-Aryl derivatives | SERMs, kinase inhibitors | |
Cyclization | o-Aminothiophenols | Thieno[3,2-b]thiophenes | Organic electronics | |
Bidirectional elaboration | Sequential: Suzuki + condensation | 4-Aryl-2-acylhydrazones | Multi-targeted libraries |
This intermediate’s value is exemplified in antimicrobial development. Condensation with pyridine-2-carbaldehyde yielded (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibiting 4 µg/mL MIC against methicillin-resistant Staphylococcus aureus (MRSA) by potentially disrupting membrane integrity or enzyme function [5]. In materials science, Sonogashira coupling with terminal alkynes generates rigid conjugated systems for organic semiconductors, leveraging the iodo group’s coupling efficiency and the aldehyde’s planarity-enhancing hydrogen bonding [9]. Future trajectories include synthesizing spirocyclic inhibitors via carbonyl activation and exploiting the iodine as a radiolabel (¹²⁵I) anchor for diagnostic probes—validating this building block’s central role in innovation [1] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: